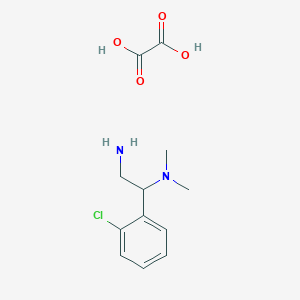

1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2.C2H2O4/c1-13(2)10(7-12)8-5-3-4-6-9(8)11;3-1(4)2(5)6/h3-6,10H,7,12H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRPGBUMMZMIMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CC=C1Cl.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and dimethylamine.

Formation of Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with dimethylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine.

Oxalate Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt of 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Reactors: Continuous flow reactors are used for large-scale production, allowing for continuous feeding of reactants and removal of products, leading to increased efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine exhibit promising antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including resistant strains, making it a candidate for developing new antibiotics. A study demonstrated that the compound's structural modifications can enhance its potency against Gram-positive and Gram-negative bacteria .

Cancer Treatment

The compound has shown potential in cancer treatment protocols. Specific derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. For example, studies have indicated that certain modifications of the compound can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Materials Science

Polymer Synthesis

In materials science, 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate serves as a building block for synthesizing various polymers. Its amine functional groups allow it to participate in polymerization reactions, leading to the development of new materials with desirable mechanical and thermal properties. Research has shown that incorporating this compound into polymer matrices can enhance their durability and resistance to degradation .

Coatings and Adhesives

The compound is also utilized in formulating high-performance coatings and adhesives. Its chemical properties facilitate strong bonding characteristics and resistance to environmental factors such as moisture and temperature fluctuations. Studies have documented its effectiveness in improving adhesion strength in composite materials .

Catalysis

Catalytic Applications

One of the notable applications of this compound is its role as a ligand in catalytic processes. It has been employed in various catalytic reactions, including C-N coupling reactions and the synthesis of complex organic molecules. The compound's ability to coordinate with metal centers enhances the efficiency of these reactions, leading to higher yields and selectivity .

Environmental Remediation

The compound has potential applications in environmental chemistry as well. It can be used as a catalyst for the degradation of pollutants, contributing to environmental cleanup efforts. Research indicates that its catalytic properties can facilitate the breakdown of hazardous substances into less harmful components .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated effectiveness against resistant bacterial strains with structural modifications enhancing potency. |

| Study 2 | Cancer Treatment | Induced apoptosis in cancer cells; potential for therapeutic development documented. |

| Study 3 | Polymer Synthesis | Enhanced mechanical properties noted when incorporated into polymer matrices; improved durability reported. |

| Study 4 | Catalysis | Used effectively as a ligand in C-N coupling reactions; increased yield observed. |

| Study 5 | Environmental Remediation | Catalytic degradation of pollutants demonstrated; effective breakdown into less harmful substances achieved. |

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Chloro-6-Fluorophenyl)-N1,N1-Dimethylethane-1,2-Diamine Dihydrochloride

- Structure : Differs by a fluorine atom at the phenyl ring’s 6-position and a dihydrochloride counterion.

- Properties : Increased polarity due to fluorine’s electronegativity, enhancing water solubility. The dihydrochloride salt further improves stability in aqueous media.

- Applications : Used in biochemical assays targeting ion channels or receptors sensitive to halogenated aromatic compounds .

1-(3-Methoxyphenyl)-N1,N1-Dimethylethane-1,2-Diamine

- Structure : Methoxy group at the 3-position instead of chlorine.

- This modification may alter binding affinity in biological systems, as seen in kinase inhibitors .

Alkyl Group Variations on the Amine

1-(2-Chlorophenyl)-N1,N1-Diethylethane-1,2-Diamine

- Structure : Diethyl groups replace dimethyl groups on the terminal amine.

- Properties : Increased lipophilicity (ClogP +0.5–1.0), improving membrane permeability but reducing aqueous solubility. This analog showed a lower synthetic yield (70%) compared to the dimethyl variant (87.9%), likely due to steric hindrance .

- Biological Impact : Enhanced metabolic stability in liver microsome assays, making it a candidate for prolonged-action pharmaceuticals .

N1,N1-Bis-(4-Substituted Benzyl)-Ethane-1,2-Diamine Derivatives

- Structure : Bulky benzyl groups replace methyl/ethyl on the amine.

- Properties: Improved lipophilicity (ClogP +2.0–3.0) and anthelmintic activity against Fasciola hepatica (IC50 = 12 µM vs. 45 µM for piperazine).

Counterion Variations

Hydrochloride Salts

- Example : 1-(2-Chloro-6-fluorophenyl)-N1,N1-dimethylethane-1,2-diamine dihydrochloride.

- Impact: Higher solubility in polar solvents (e.g., water, ethanol) compared to oxalate salts. Preferred for intravenous formulations .

Free Base Form

- Properties : Lower solubility but higher organic solvent compatibility. Used in synthetic intermediates or lipid-based drug delivery systems .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Weight | Purity (%) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|---|

| 1-(2-Chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate | 289.60* | >95 | 192–194 | Moderate |

| 1-(2-Chloro-6-fluorophenyl)-N1,N1-dimethylethane-1,2-diamine dihydrochloride | 368.50 | 95 | N/A | High |

| 1-(3-Methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine | 194.27 | N/A | N/A | Low |

*Calculated for oxalate-free base; oxalate adds ~88 g/mol.

Sources : .

Biological Activity

1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate is a chemical compound categorized under phenylamines, featuring a 2-chlorophenyl group and a dimethylamine moiety. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic properties and interactions with biological systems.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-chlorophenyl)-N,N-dimethylethane-1,2-diamine; oxalic acid. Its molecular formula is , with an InChI Key of HPRPGBUMMZMIMJ-UHFFFAOYSA-N. The oxalate form may confer unique solubility and stability characteristics advantageous for pharmaceutical applications.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several potential mechanisms of action, including enzyme inhibition, antimicrobial properties, and cytotoxic effects against various cell lines.

Enzyme Inhibition

Studies have indicated that related compounds in the phenylamine class exhibit significant enzyme inhibitory activity. For instance, derivatives have shown promise as inhibitors of alkaline phosphatase and other enzymes involved in metabolic pathways. The specific interactions of this compound with these enzymes require further investigation to elucidate its full potential .

Antimicrobial Properties

Research has demonstrated that phenylamine derivatives can possess antimicrobial activity. The compound's structural features suggest it may interact with bacterial membranes or inhibit essential metabolic processes. Preliminary studies on similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of related compounds on cancer cell lines. These studies often employ assays such as MTT or cell viability tests to assess the impact on cell proliferation. Initial findings suggest that this compound could exhibit selective cytotoxicity, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Potential Applications

Given its biological activities, this compound holds potential for various applications:

- Pharmaceutical Development : As an enzyme inhibitor or antimicrobial agent.

- Research Tool : In studies aimed at understanding metabolic pathways or disease mechanisms.

- Industrial Applications : In the synthesis of specialty chemicals or agrochemicals.

Q & A

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-N1,N1-dimethylethane-1,2-diamine oxalate, and how can purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via reductive amination of 2-chlorobenzaldehyde with N,N-dimethylethylenediamine, followed by oxalate salt formation. Key steps include:

- Purification : Use recrystallization from ethanol/water mixtures to isolate the oxalate salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Quality Control : Confirm stoichiometry using elemental analysis (C, H, N) and ion chromatography for oxalate counterion quantification .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Analysis : Assign proton environments using - and -NMR in DMSO-d5. The 2-chlorophenyl group shows distinct aromatic splitting (δ 7.2–7.5 ppm), while the dimethylamino group resonates as a singlet (δ 2.2–2.4 ppm) .

- Mass Spectrometry : Employ ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H] for the free base; [M+oxalate] for the salt) .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–7). Stability can be assessed via:

- Accelerated Degradation : Expose the compound to UV light (254 nm) and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected -NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers in the ethanediamine backbone using variable-temperature NMR (−20°C to 60°C) to detect conformational locking .

- Computational Modeling : Optimize the structure with DFT (B3LYP/6-31G*) to predict coupling constants and compare with experimental data .

Q. What crystallization strategies improve crystal lattice stability for X-ray diffraction studies?

- Methodological Answer :

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance lattice cohesion.

- Slow Evaporation : Use tert-butanol/water mixtures (1:1) at 4°C to promote slow nucleation .

Q. How do protonation states of the diamine moiety influence biological activity in vitro?

- Methodological Answer :

- pH-Dependent Studies : Measure logD values (octanol/water) at pH 5.0–7.4 to correlate protonation with membrane permeability.

- Receptor Binding Assays : Perform competitive binding experiments using -ligands under varying pH conditions .

Q. What analytical methods resolve discrepancies in purity assessments (e.g., HPLC vs. elemental analysis)?

- Methodological Answer :

- Orthogonal Techniques : Combine HPLC-UV (purity), ICP-MS (trace metal analysis), and -NMR with ERETIC2 quantification .

- Impurity Tracking : Use LC-QTOF-MS to identify and quantify degradation byproducts .

Q. How can computational models predict degradation pathways under oxidative stress?

- Methodological Answer :

- In Silico Prediction : Simulate oxidative cleavage (e.g., via hydroxyl radicals) using Gaussian 16’s reaction pathway analysis.

- Validation : Compare predicted intermediates with LC-HRMS data from HO-stressed samples .

Q. What experimental designs validate the compound’s role in synergistic pharmacological effects?

- Methodological Answer :

- Isobolographic Analysis : Test combinations with known receptor antagonists in cell-based assays (e.g., cAMP modulation).

- Mechanistic Probes : Use siRNA knockdown of target proteins to isolate synergistic pathways .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in biological assay results?

- Methodological Answer :

- Standardized Protocols : Pre-treat all batches with solid-phase extraction (C18 cartridges) to remove residual solvents.

- Blinded Replication : Engage independent labs to repeat critical assays using identical cell lines and passage numbers .

Q. What statistical frameworks reconcile conflicting dose-response curves across studies?

- Methodological Answer :

- Hierarchical Bayesian Modeling : Pool data from multiple studies to estimate “true” EC values while accounting for lab-specific biases.

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.